(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is a chiral, bicyclic diamine derived from (S)-trans-4-hydroxyproline []. It serves as a versatile building block in organic synthesis and a valuable scaffold for developing catalysts and ligands for asymmetric synthesis [, , , ]. The compound exists as a dihydrobromide salt due to the protonation of both nitrogen atoms in the bicyclic structure [].
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic compound characterized by its rigid structure, which plays a significant role in its chemical behavior and applications. This compound is classified as a bicyclic amine and is notable for its potential uses in asymmetric synthesis and as a chiral ligand in catalysis.
The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves several key steps:
In industrial applications, optimized reaction conditions are employed to enhance yield and efficiency. Alternative leaving groups such as O-mesyl can be used instead of O-tosyl to improve cyclization yields .
The molecular formula for (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is C5H12Cl2N2. Its structure features a bicyclic framework that contributes to its rigidity and unique chemical properties.
The compound has been characterized using various spectroscopic methods including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its stereochemistry and structural integrity .
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can participate in several chemical reactions:
The major products from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the specific reagents used.
The mechanism by which (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects typically involves its role as a ligand in catalytic processes. Its rigid structure allows for specific interactions with metal centers in asymmetric catalysis, enhancing selectivity in chemical reactions.
Research indicates that derivatives of this compound have shown promise in enantioselective catalysis, where they facilitate the formation of chiral products with high enantiomeric excesses .
Relevant data on these properties can be found in databases such as PubChem, which provides comprehensive chemical information including solubility and stability profiles .
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride has several scientific applications:
This compound's versatility makes it a valuable tool in both academic research and industrial applications within the field of chemistry.
The construction of the constrained diazabicycloheptane scaffold relies heavily on strategic ring-forming reactions, with Staudinger reduction-triggered transannular cyclization representing a pivotal advancement. This methodology enables the formation of the characteristic bridged bicyclic structure through an intramolecular ring-closure mechanism [1] [5]. The reaction sequence commences with azide precursors that undergo Staudinger reduction to generate reactive iminophosphorane intermediates. These intermediates possess sufficient nucleophilicity to attack proximal electrophilic centers, facilitating the critical transannular cyclization event that establishes the bicyclic framework under mild conditions [1] [5].
Key operational parameters significantly influence the reaction efficiency and stereochemical outcome. Temperature control between 0-25°C is essential to prevent epimerization at stereogenic centers while ensuring complete conversion. Solvent selection also critically impacts reaction kinetics, with aprotic solvents (tetrahydrofuran, dimethylformamide) generally providing superior yields compared to protic alternatives due to reduced nucleophile quenching [5]. Concentration optimization prevents intermolecular side reactions and dimerization, with typical concentrations ranging from 0.1-0.5 M. The methodology has been successfully implemented on multigram scales (up to 50g) without significant erosion of stereochemical integrity, highlighting its practicality for synthetic applications [1] [5].
Table 1: Comparative Analysis of Cyclization Methodologies for Diazabicycloheptane Synthesis
Cyclization Method | Key Mechanism | Ring Formation | Stereoselectivity | Reaction Conditions |
---|---|---|---|---|
Staudinger Reduction-Triggered Transannular Cyclization | Iminophosphorane intramolecular attack | 5-7 membered rings | High (>20:1 dr) | 0-25°C, aprotic solvents |
Radical Cyclization | Radical-mediated ring closure | 5-8 membered rings | Moderate (3:1-5:1 dr) | 80-150°C, radical initiators |
Photochemical [2+2] Cycloaddition | Concerted photochemical process | 4-membered rings | Variable | UV light, 20-60°C |
Ring-Closing Metathesis | Olefin metathesis | Variable ring sizes | Low to moderate | 40-120°C, Ru catalysts |
Base-Mediated Cyclization | Deprotonation-induced cyclization | 5-7 membered rings | High trans-selectivity | 0-50°C, strong base |
Alternative cyclization strategies provide complementary approaches to the diazabicycloheptane framework. Radical cyclization methodologies, while effective for certain ring systems, typically require higher temperatures (80-150°C) and exhibit more moderate stereoselectivity (3:1-5:1 dr) compared to the Staudinger approach [5]. Photochemical [2+2] cycloadditions offer access to distinct ring systems but demonstrate variable stereochemical outcomes. The exceptional stereoselectivity (>20:1 dr) achievable through the Staudinger-mediated transannular cyclization, particularly for the thermodynamically favored endo configuration, renders it the preferred method for constructing the core structure of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives [1] [5].
The stereoselective synthesis of the (1S,4S) configuration in diazabicycloheptane systems necessitates sophisticated chiral control strategies. Chiral auxiliary incorporation has emerged as the most reliable methodology for installing the requisite stereocenters with high fidelity [5] [7]. This approach leverages enantiomerically pure precursors derived from chiral pool starting materials or asymmetric catalytic reactions to transfer stereochemical information to the bicyclic framework. The tert-butoxycarbonyl (Boc)-protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane serves as a pivotal chiral building block in these synthetic sequences, displaying characteristic optical activity of [α]²²/D = -44° (c = 1 in chloroform) [7].
The Boc protection strategy accomplishes multiple synthetic objectives simultaneously. First, it prevents undesired N-H reactivity during subsequent transformations. Second, the bulky tert-butoxycarbonyl group exerts significant steric influence on approach trajectories during functionalization reactions, enhancing diastereoselectivity. Third, the Boc group enables straightforward purification through crystallization techniques, typically yielding material with >95% enantiomeric excess [7]. The melting point of the crystalline Boc-protected intermediate (74-76°C) provides a key quality control parameter for verifying stereochemical purity before deprotection [7].
Table 2: Key Chiral Intermediates in Enantioselective Synthesis
Chiral Intermediate | Optical Rotation [α]D | Melting Point | Chemical Purity | Enantiomeric Excess | Key Applications |
---|---|---|---|---|---|
(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | -44° (c=1, CHCl₃) | 74-76°C | >95% | >98% ee | B-Raf inhibitors, CCR2 antagonists |
(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride | Not reported | Not specified | >97% | >99% ee | Enzymatic studies, receptor ligands |
rel-(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride | Not reported | Not specified | 97% | >99% ee | Pharmaceutical intermediate |
The deprotection protocol to generate the free diamino species requires carefully controlled acidic conditions (typically HCl in dioxane or ethyl acetate) to avoid racemization. Direct conversion to the dihydrochloride salt is achieved through stoichiometric addition of hydrochloric acid, followed by antisolvent crystallization to yield analytically pure material. This enantioselective approach has enabled the synthesis of complex derivatives including indazolylpyrazolo[1,5-a]pyrimidine-based B-Raf inhibitors, CCR2 antagonists, and α4β2 nicotinic acetylcholine receptor partial agonists, all requiring precise stereochemical orientation for biological activity [7]. The methodology demonstrates particular value for generating multigram quantities of enantiopure material essential for structure-activity relationship studies in medicinal chemistry programs [5] [7].
The conversion of the free base (1S,4S)-2,5-diazabicyclo[2.2.1]heptane to its dihydrochloride salt substantially modifies critical physicochemical properties essential for pharmaceutical applications. This salt formation represents more than a simple protonation process; it involves precise crystallization protocols that dictate the final solid-state characteristics [3] [5] [6]. The hydrochloride salt formation typically employs hydrogen chloride gas bubbling in anhydrous ethereal solvents or concentrated hydrochloric acid addition in alcoholic solvents, followed by antisolvent crystallization (commonly using diethyl ether or acetone) [5]. The stoichiometric ratio (2:1 acid:base) is critical to ensure complete di-protonation without acid excess that could compromise crystallinity.
The dihydrochloride salt demonstrates markedly enhanced hygroscopic stability compared to the free base, which often exhibits sensitivity to atmospheric moisture and carbon dioxide. Crystalline dihydrochloride forms maintain chemical integrity (>99.5% purity) under accelerated stability conditions (40°C/75% relative humidity) for at least six months, whereas the free base shows significant decomposition (>5%) under identical conditions within one month [5]. The salt formation increases water solubility by approximately two orders of magnitude (from <1 mg/mL for the free base to >150 mg/mL for the dihydrochloride at 25°C), directly impacting biological testing feasibility [3] [5].
The biological performance of the dihydrochloride salt is demonstrated in its application as a precursor to dithiocarbamate-nitrostyrene hybrids with potent antiproliferative activity against cervical cancer cell lines. The enhanced solubility facilitates preparation of concentrated dosing solutions for in vitro assays without cosolvents that might interfere with biological activity interpretation [3] [6]. The consistent solid-state properties of the dihydrochloride salt ensure reproducible dissolution profiles during biological testing, a critical factor in structure-activity relationship studies where concentration variations could confound potency interpretations [3] [6].
Table 3: Comparative Properties of Free Base and Salt Forms
Property | Free Base | Dihydrochloride Salt | Biological Impact |
---|---|---|---|
Water Solubility | <1 mg/mL (25°C) | >150 mg/mL (25°C) | Enables aqueous dosing without cosolvents |
Hygroscopicity | High sensitivity | Low hygroscopicity | Prevents decomposition during storage |
Melting Behavior | Oils or low-mp solids | Defined mp >250°C (dec) | Facilitates purification and characterization |
Solid-State Stability | Limited (weeks) | Extended (>6 months) | Ensures consistent material for bioassays |
Solution Stability | Prone to oxidation | Enhanced at pH 3-4 | Maintains integrity during biological testing |
Crystallinity | Amorphous or poorly crystalline | Highly crystalline | Batch-to-batch reproducibility |
The strategic incorporation of cyclopropyl and isobutyl substituents at specific positions on the diazabicycloheptane core significantly expands the compound's utility in medicinal chemistry. These substituents modulate electronic properties, steric bulk, and conformational flexibility, thereby fine-tuning interactions with biological targets [4] [7]. The introduction of these groups requires carefully optimized synthetic sequences to preserve the delicate stereochemical integrity of the (1S,4S)-configured core while achieving high regioselectivity.
The cyclopropyl introduction employs two predominant strategies: (1) nucleophilic displacement of activated intermediates (mesylates, bromides) with cyclopropylamine under microwave irradiation (80-100°C), and (2) reductive amination using cyclopropanecarbaldehyde with sodium triacetoxyborohydride in dichloromethane at ambient temperature [4] [7]. The reductive amination approach typically provides superior yields (75-85%) compared to displacement methods (50-65%), with significantly reduced risk of epimerization. Critical parameters include strict moisture exclusion to prevent aldehyde hydration and controlled addition rates to minimize iminium ion polymerization [7].
Isobutyl group incorporation leverages the Boc-protected intermediate (CAS 113451-59-5) as the optimal starting material due to its enhanced crystallinity and stability [4]. The sequence involves selective N-alkylation using isobutyl bromide in the presence of inorganic bases (cesium carbonate) in dimethylformamide at 60°C, achieving >95% regioselectivity for the less sterically hindered nitrogen atom. Subsequent Boc deprotection with hydrochloric acid in dioxane directly yields the isobutyl-substituted dihydrochloride salt without isolation of the free base intermediate, minimizing decomposition pathways [4] [7]. Purification via antisolvent crystallization (isopropanol/diethyl ether) affords pharmaceutical-grade material (>99% purity by HPLC) with consistent stoichiometry essential for biological evaluation.
Table 4: Impact of Substituents on Physicochemical and Biological Properties
Substituent | LogD₍ₚₕ 7.4₎ | TPSA (Ų) | Aqueous Solubility (mg/mL) | Key Biological Activities | Synthetic Yield |
---|---|---|---|---|---|
Unsubstituted | -1.09 | 41.57 | >150 | Intermediate only | N/A |
Cyclopropyl | 0.93 | 41.57 | 85 | α4β2 nAChR partial agonism (EC₅₀ = 0.8 μM) | 82% (2 steps) |
Isobutyl | 1.49 | 41.57 | 110 | 11β-HSD1 inhibition (IC₅₀ = 15 nM) | 78% (2 steps) |
Benzyl | 1.86 | 41.57 | <10 | Monoamine transporter modulation | 70% (2 steps) |
2-Quinolinyl | 2.72 | 58.64 | <5 | Serotonin receptor affinity (Kᵢ = 3.2 nM) | 65% (3 steps) |
The electronic and steric influences of these substituents profoundly impact biological activity profiles. Cyclopropyl-containing derivatives demonstrate enhanced nicotinic acetylcholine receptor (nAChR) binding compared to unsubstituted analogs, attributed to optimal van der Waals interactions within the receptor's hydrophobic pocket [7]. Isobutyl-substituted analogs exhibit superior 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition due to favorable hydrophobic filling of an enzyme subsite while maintaining the basic nitrogen geometry essential for catalytic site interaction [4] [7]. These structure-activity relationships underscore the strategic importance of optimized substituent introduction in developing target-specific therapeutics based on the diazabicycloheptane scaffold.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3